![molecular formula C19H22N2O6S B7704124 N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, TYK2 inhibitors, such as BMS-986205, have potential therapeutic applications in the treatment of autoimmune disorders.
Mécanisme D'action
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide inhibits the kinase activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which leads to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, this compound has potential therapeutic applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide is its specificity for TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
Several future directions for research on N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide can be identified. One area of investigation could be the potential of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of investigation could be the development of more soluble formulations of this compound to improve its in vivo administration. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethyl morpholine, followed by reaction with ethyl 2-oxo-2-(2-(butan-2-ylamino)ethoxy)acetate. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield this compound.
Applications De Recherche Scientifique
Several studies have investigated the potential of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide as a therapeutic agent for autoimmune diseases. In a preclinical study, this compound was shown to inhibit the production of IL-12 and IL-23 in human peripheral blood mononuclear cells. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce disease severity and prolong survival.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-3-13(2)21-28(23,24)16-7-5-15(6-8-16)25-11-19(22)20-14-4-9-17-18(10-14)27-12-26-17/h4-10,13,21H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJNBHGQTMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

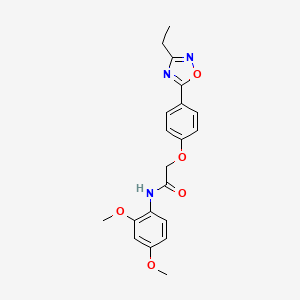
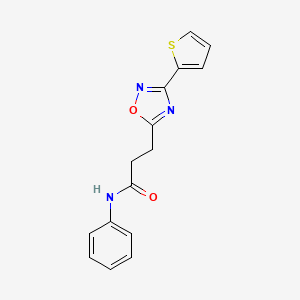
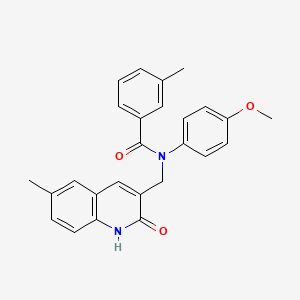
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)


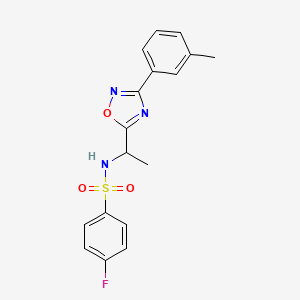

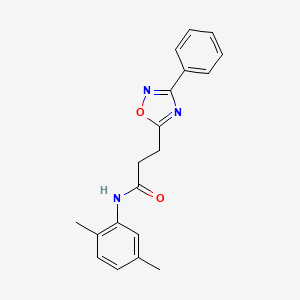
![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
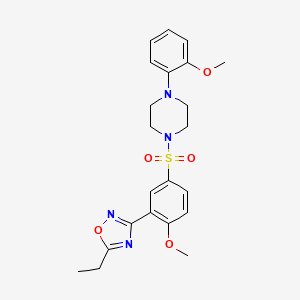
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)
